2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2S/c20-13-4-3-5-14(21)17(13)18(24)23-10-8-12(9-11-23)25-19-22-15-6-1-2-7-16(15)26-19/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCYOZLOWPFXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core and the piperidine derivative. One common method involves the following steps:
Preparation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Synthesis of Piperidine Derivative: The piperidine ring is prepared by reacting 4-hydroxypiperidine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the benzothiazole core with the piperidine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzothiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted benzothiazole or piperidine derivatives.
Scientific Research Applications
2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives ()
Compounds such as 9a–9e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) share structural motifs with the target compound but differ in core heterocycles and substituents:
- Core Structure : Benzimidazole vs. benzothiazole. The benzimidazole’s dual nitrogen atoms enable hydrogen bonding, whereas the benzothiazole’s sulfur atom may enhance π-stacking interactions.
- Substituents : The acetamide-triazole-thiazole side chain in 9a–9e introduces additional hydrogen-bonding and steric bulk compared to the target’s simpler ether-linked piperidine.
- Activity : Docking studies in revealed that substituents like bromine (9c) or fluorine (9b) on the aryl-thiazole group significantly impact binding to targets like α-glucosidase. The target’s 2,6-difluorobenzoyl group may similarly optimize target engagement by balancing electronegativity and steric effects .
Table 1: Key Structural and Functional Differences
Indole-Based Piperidine Derivatives ()
Compounds DMPI and CDFII (e.g., 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) are indole-piperidine hybrids with demonstrated synergism against methicillin-resistant Staphylococcus aureus (MRSA):
- Core Structure : Indole vs. benzothiazole. Indole’s planar structure facilitates interactions with hydrophobic enzyme pockets, while benzothiazole’s sulfur atom may confer redox activity.
- Substituents : DMPI’s 2,3-dimethylbenzyl group and CDFII’s 2-chlorophenyl group contrast with the target’s 2,6-difluorobenzoyl group. Fluorine’s electronegativity may enhance binding precision compared to bulkier methyl or chloro substituents.
- Activity : Both DMPI and CDFII enhance carbapenem efficacy against MRSA, suggesting that piperidine-linked aromatic systems are critical for disrupting bacterial resistance mechanisms .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 2,6-difluorobenzoyl group in the target compound likely increases logP compared to 9a–9e (which have polar triazole-acetamide chains) but reduces it relative to DMPI’s hydrophobic dimethylbenzyl group.
- Solubility : The ether and benzothiazole groups may improve aqueous solubility compared to indole-based DMPI/CDFII.
Biological Activity
2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole is a synthetic organic compound belonging to the benzothiazole family. This compound exhibits a unique structural configuration that enhances its interaction with biological systems, making it a subject of interest in pharmacological research. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features:
- Benzothiazole moiety : Known for diverse biological activities.
- Piperidine derivative : Enhances binding affinity to biological targets.
- Fluorinated benzoic acid group : Increases lipophilicity and bioavailability.
Biological Activity Overview
Research indicates that this compound demonstrates various biological activities:
- Antimicrobial Activity : Exhibits significant efficacy against a range of bacterial strains.
- Anticancer Properties : Shows potential in inhibiting tumor growth through apoptosis induction in cancer cell lines.
- Neuroprotective Effects : May modulate neuroinflammation and oxidative stress.
The biological activity of this compound can be attributed to its interactions at the molecular level:
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in cancer proliferation and microbial resistance.
- Receptor Binding : Binds to various receptors, altering signaling pathways related to cell survival and apoptosis.
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing further proliferation.
Comparative Biological Activities
| Compound Name | Activity Type | Efficacy Level | Reference |
|---|---|---|---|
| This compound | Antimicrobial | High | |
| Benzothiazole Derivative A | Anticancer | Moderate | |
| Piperidine-based Compound B | Neuroprotective | High |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in cancer metabolism. |
| Receptor Binding | Modulates receptor-mediated pathways. |
| Cell Cycle Arrest | Induces G1/S phase arrest in cancer cells. |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
- Cancer Cell Line Research : A study involving various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
